Elsholtzidiol

Description

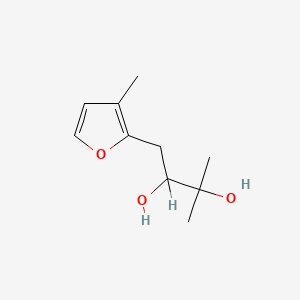

Structure

2D Structure

3D Structure

Properties

CAS No. |

28666-20-8 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3-methyl-1-(3-methylfuran-2-yl)butane-2,3-diol |

InChI |

InChI=1S/C10H16O3/c1-7-4-5-13-8(7)6-9(11)10(2,3)12/h4-5,9,11-12H,6H2,1-3H3 |

InChI Key |

GVWLWKOBGSTYTA-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=C1)CC(C(C)(C)O)O |

Canonical SMILES |

CC1=C(OC=C1)CC(C(C)(C)O)O |

Synonyms |

elsholtzidiol |

Origin of Product |

United States |

Natural Occurrence and Distribution

Botanical Sources and Species Identification

Elsholtzidiol has been primarily identified in plant species belonging to the genus Elsholtzia, a member of the Lamiaceae (mint) family. wikipedia.org

Genus Elsholtzia

The essential oils of several Elsholtzia species are known to contain this compound.

Elsholtzia densa : This species is a well-documented source of this compound. wikipedia.orgzysj.com.cntandfonline.comriss.krnih.gov The compound is a constituent of its essential oil. wikipedia.org

Elsholtzia splendens : Also known as aromatic madder, this species is another significant botanical source of this compound. naver.comcosmorning.comkoreascience.krepdf.pubinnerpath.com.augoogle.commdpi.com It is a primary component of the essential oil derived from this plant. naver.comkoreascience.kr

Other Reported Biological Matrices

While predominantly found in the Elsholtzia genus, the presence of this compound or structurally related compounds has been noted in other biological contexts. The compound is recognized within the broader category of furanoid monoterpenes, which are distributed across various plant families. wikipedia.orgsoton.ac.uk

Geographic and Ecological Distribution of Producing Organisms

The genus Elsholtzia is widely distributed across temperate and tropical regions of Asia. wikipedia.org This includes areas from Siberia south to China, Northeastern India, and Indonesia. wikipedia.org

Elsholtzia densa is found in regions including India, Pakistan, Nepal, Bhutan, Afghanistan, Kyrgyzstan, Tajikistan, Tibet, and various provinces of China. wikipedia.org

Elsholtzia splendens is primarily distributed in China, particularly along the middle and lower reaches of the Yangtze River, and in Korea. mdpi.com

These plants typically inhabit hilly grasslands, forests, thickets, and valleys in warm areas, with some species adapted to high altitudes. nih.gov For example, Elsholtzia densa can be found at various elevations. wikipedia.org

Chemodiversity within Source Species and Related Genera

The chemical composition of essential oils, including the concentration of this compound, can exhibit significant variation within the Elsholtzia genus. This chemodiversity is influenced by genetic factors, geographical location, and environmental conditions. nih.govmdpi.com

For instance, studies on different Elsholtzia species have revealed a range of chemical profiles. While Elsholtzia densa and Elsholtzia splendens are known for containing this compound, other species within the same genus are rich in different compounds. tandfonline.com For example, one study found that the oil of Elsholtzia blanda was high in linalool (B1675412) and geranyl acetate, while Elsholtzia fruticosa oil contained significant amounts of 1,8-cineole and perillene. tandfonline.com Even within the same species, such as Elsholtzia ciliata, different chemical compositions have been observed. tandfonline.com This variability highlights the chemical diversity present within the Elsholtzia genus.

The biosynthesis of such a diverse array of terpenoids is attributed to the activity of enzyme superfamilies known as terpene synthases (TPS). mdpi.com These enzymes can produce a complex mixture of mono- and sesquiterpenes, contributing to the unique aromatic profiles of different plant species and even different organs within the same plant. mdpi.com

Interactive Data Table: Botanical Sources of this compound

| Genus | Species | Family | Key Compound(s) |

| Elsholtzia | densa | Lamiaceae | This compound, Dehydroelsholtzia ketone wikipedia.orgtandfonline.com |

| Elsholtzia | splendens | Lamiaceae | This compound, Elsholtzia ketone naver.comkoreascience.kr |

Isolation and Purification Methodologies

Extraction Techniques from Biological Samples

The initial step in isolating Elsholtzidiol is the extraction from plant tissues. The choice of extraction method is critical as it influences the yield and purity of the crude extract.

Commonly, solvent extraction is employed to isolate compounds from the aerial parts of Elsholtzia species. This involves macerating the dried and powdered plant material in a suitable solvent. Alcohols such as methanol and ethanol (B145695) are frequently used due to their ability to dissolve a wide range of organic compounds. A reflux condenser may be utilized to enhance the extraction efficiency by heating the solvent to its boiling point and continuously cycling it through the plant material.

For the extraction of volatile and semi-volatile compounds like this compound, which is often a component of essential oils, hydrodistillation is a standard method. In this process, plant material is boiled with water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, containing this compound, is then separated from the aqueous layer.

More advanced and efficient methods such as ultrasound-assisted extraction (UAE) have also been applied to plants from the Elsholtzia genus. UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts the plant cell walls and enhances the penetration of the solvent, leading to higher extraction yields in shorter times and often at lower temperatures, which helps in preserving thermolabile compounds. foodsciencejournal.comyoutube.comnih.govmdpi.com

Chromatographic Separation Strategies

Following extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes a series of chromatographic separations to isolate this compound.

Column chromatography is a fundamental purification technique used for the separation of individual compounds from a mixture. nih.gov In the context of isolating this compound, a glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.

The separation is based on the differential adsorption of the compounds to the stationary phase. Compounds with a higher affinity for the silica gel will move down the column more slowly, while less polar compounds will be eluted more quickly. By systematically changing the polarity of the mobile phase (gradient elution), different fractions can be collected, and those containing this compound are identified and combined for further purification.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique used for both analytical and preparative separations. For the purification of this compound, preparative HPLC is employed. lcms.cznih.govresearchgate.net This method utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations.

A common mode for the separation of terpenoids like this compound is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. The selection of the precise mobile phase composition and gradient is optimized to achieve the best separation of this compound from other closely related compounds in the extract. Fractions are collected as they elute from the column, and those containing the pure compound are identified using a detector, such as a UV detector.

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 silica gel |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Detection | UV Detector |

| Mode | Preparative |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like those found in essential oils. nih.govnih.govresearchgate.netresearchgate.net For this compound, GC-MS is primarily used for the identification and quantification of the compound in complex mixtures, such as the essential oil of Elsholtzia species. nih.gov

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (mobile phase), such as helium or nitrogen, carries the vaporized compounds through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic feature used for its identification. When coupled with a mass spectrometer, GC can provide detailed structural information, confirming the identity of this compound. While primarily an analytical technique, preparative GC can also be used for the isolation of small quantities of pure volatile compounds.

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (MS) |

Other Advanced Separation and Enrichment Techniques

Beyond conventional methods, advanced techniques can be employed for the extraction and purification of this compound.

Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govresearchgate.netresearchgate.nete3s-conferences.org By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. SFE can be advantageous for the extraction of thermolabile compounds like this compound as it can be performed at relatively low temperatures. This technique has been successfully applied to extract volatile constituents from Elsholtzia species, yielding extracts with different compositions compared to traditional hydrodistillation. nih.govresearchgate.netresearchgate.net

Structural Elucidation and Stereochemical Characterization

Systematic Nomenclature and Isomeric Considerations of Elsholtzidiol

This compound, a naturally occurring phenylpropanoid, possesses a clear and unambiguous systematic name defined by the International Union of Pure and Applied Chemistry (IUPAC). Based on its chemical structure, the compound is formally named 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol . This nomenclature precisely describes the molecular architecture, indicating a propane backbone substituted with a 4-hydroxy-3-methoxyphenyl group at the third carbon, and hydroxyl groups at the first and second carbons.

The structure of this compound contains two chiral centers, which are the carbon atoms at the first and second positions of the propane chain. The presence of these stereocenters gives rise to the possibility of stereoisomerism. Specifically, due to the two chiral centers, a maximum of four stereoisomers can exist for this compound. These stereoisomers are grouped into two pairs of enantiomers.

The relationship between the stereoisomers is defined by the spatial arrangement of the substituents around the chiral carbons. The relative configuration of the hydroxyl groups on the propane chain determines whether the diastereomers are classified as erythro or threo. The threo diastereomer of a related compound, 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, has been identified from natural sources, specifically the roots of Paeonia lactiflora medchemexpress.com.

The pairs of enantiomers for this compound are designated based on the absolute configuration (R/S) at each chiral center. Therefore, the possible stereoisomers are (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers constitute one pair of enantiomers, while the (1R, 2S) and (1S, 2R) isomers form the other pair. The relationship between any isomer from the first pair and any isomer from the second pair is that of diastereomers.

Biosynthesis and Metabolic Pathways

Precursor Identification and Initial Biosynthetic Steps (e.g., Mevalonate (B85504) Pathway in Terpenoid Biosynthesis)

The biosynthesis of all terpenoids, including elsholtzidiol, begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov Plants synthesize these precursors through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. frontiersin.orggenome.jp

The Mevalonate (MVA) pathway , primarily operating in the cytosol, initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). numberanalytics.commetwarebio.comlibretexts.org This is followed by the reduction of HMG-CoA to mevalonate, a key step catalyzed by HMG-CoA reductase. libretexts.orgresearchgate.net Subsequent phosphorylation and decarboxylation of mevalonate yield IPP. numberanalytics.commetwarebio.com The MVA pathway is generally responsible for producing precursors for sesquiterpenes, triterpenes, and sterols. genome.jpscielo.br

The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway , located in the plastids, is the primary source of precursors for monoterpenes, diterpenes, and carotenoids. nih.govgenome.jp This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. imperial.ac.uk While the MEP pathway is considered the main route for monoterpenoid biosynthesis, including those in the Lamiaceae family, the potential for crosstalk between the MVA and MEP pathways exists. nih.gov

IPP and DMAPP, the products of these initial pathways, are then condensed by prenyltransferases to form geranyl diphosphate (B83284) (GPP), the ten-carbon immediate precursor for all regular monoterpenoids. frontiersin.orggenome.jpbritannica.com

Table 1: Key Precursors and Intermediates in the Initial Steps of Terpenoid Biosynthesis

| Compound | Abbreviation | Pathway(s) | Role |

| Acetyl-Coenzyme A | Acetyl-CoA | Mevalonate (MVA) | Starting molecule for the MVA pathway. numberanalytics.commetwarebio.comlibretexts.org |

| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA | Mevalonate (MVA) | Intermediate formed from the condensation of three acetyl-CoA molecules. libretexts.orgresearchgate.net |

| Mevalonate | MVA | Mevalonate (MVA) | Key intermediate in the MVA pathway. numberanalytics.commetwarebio.com |

| Isopentenyl Pyrophosphate | IPP | MVA and MEP | Universal five-carbon building block for all isoprenoids. nih.govnih.gov |

| Dimethylallyl Pyrophosphate | DMAPP | MVA and MEP | Isomer of IPP and the initial electrophile in prenyl chain elongation. nih.govnih.gov |

| Geranyl Diphosphate | GPP | - | Ten-carbon precursor for monoterpenoids, formed from IPP and DMAPP. frontiersin.orggenome.jp |

Proposed Biosynthetic Routes to Furanoid Monoterpenoids

The precise biosynthetic route from the general monoterpene precursor, geranyl diphosphate (GPP), to this compound and other furanoid monoterpenoids in Elsholtzia is not fully elucidated but has been the subject of informed speculation based on related pathways.

A plausible pathway involves geraniol (B1671447) as a key intermediate. researchgate.netnih.gov GPP is first converted to geraniol. This geraniol then likely undergoes a series of oxidation and cyclization reactions to form the furan (B31954) ring characteristic of compounds like this compound and elsholtzia ketone. One proposed pathway suggests that geraniol is a starting point for a metabolic cascade that results in elsholtzione as an end product. researchgate.netnih.gov

Another hypothesis for the formation of the furan ring in similar monoterpenoids, such as perillaketone, suggests the involvement of a cytochrome P450-dependent hydroxylase. psu.edu This enzyme would catalyze the formation of the furan ring from an intermediate derived from GPP. psu.edu It is conceivable that a similar P450-type enzyme is involved in the biosynthesis of this compound.

The biosynthesis of related furanoid structures, like limonoids, involves cytochrome P450s (CYP450s) and dioxygenases in the formation of the furan moiety from acyclic precursors. acs.org This lends support to the hypothesis that similar enzyme families are key to the final steps of this compound synthesis.

Key Enzymatic Transformations and Catalytic Mechanisms

While the specific enzymes that catalyze the conversion of precursors to this compound have not been definitively identified and characterized, the biosynthesis relies on several well-known classes of enzymes involved in terpenoid metabolism.

Terpene Synthases (TPSs): These enzymes are responsible for converting GPP into a variety of cyclic and acyclic monoterpene skeletons. frontiersin.org A specific monoterpene synthase would likely catalyze the initial conversion of GPP to a precursor like geraniol. nih.govfrontiersin.org

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is crucial for the functionalization of the terpene backbone, often through hydroxylation reactions. frontiersin.org It is highly probable that one or more CYP450 enzymes are involved in the oxidation steps and the subsequent furan ring formation in the this compound pathway. psu.edu The formation of other furanoids, such as menthofuran (B113398) from pulegone, is catalyzed by a CYP450, providing a strong precedent. psu.edu

Dehydrogenases: Enzymes such as geraniol dehydrogenase may be involved in the oxidation of alcohol intermediates to aldehydes or ketones, which could be necessary steps prior to cyclization. nih.govscribd.com

Reductases: The final steps of the pathway might involve reductases. For example, the biosynthesis of perilla ketone in Perilla frutescens involves a double bond reductase. nih.gov

The catalytic mechanism for furan ring formation likely involves the oxidation of a side chain on a monoterpene intermediate, followed by an intramolecular cyclization. For instance, in limonoid biosynthesis, a diol precursor is acted upon by a CYP450, leading to side-chain cleavage and subsequent cyclization to form the furan ring. acs.org

Genetic Basis of Biosynthesis (e.g., Gene Clusters, Enzyme-encoding Genes)

Transcriptomic studies in various Elsholtzia species have begun to shed light on the genetic underpinnings of terpenoid biosynthesis. By sequencing the transcriptomes of leaves and inflorescences, researchers have identified a large number of unigenes associated with terpenoid metabolism. researchgate.netnih.gov

Key findings from these studies include:

Identification of hundreds of unigenes related to the "terpenoid backbone biosynthesis" pathway, as well as specific "monoterpenoid biosynthesis" and "sesquiterpenoid and triterpenoid (B12794562) biosynthesis" pathways. researchgate.netnih.gov

Expression analysis through quantitative real-time PCR (qRT-PCR) has shown high expression levels of genes like HMGS (HMG-CoA synthase) in Elsholtzia, which is a key enzyme in the MVA pathway. researchgate.netnih.gov

The identification of candidate genes for terpene synthases (TPS) that are likely responsible for producing the diversity of monoterpenes found in Elsholtzia. researchgate.net

In many plants, genes for specialized metabolic pathways, including terpenoid biosynthesis, are often organized into biosynthetic gene clusters . d-nb.infobiorxiv.org This clustering facilitates the co-regulation and inheritance of the entire pathway. While a specific gene cluster for this compound has not yet been defined, analysis of the Elsholtzia genome would likely reveal such an organization for furanoid monoterpenoid synthesis, containing genes for TPSs, CYP450s, and other modifying enzymes. For example, a terpene synthase gene cluster on chromosome 4 in carrots is associated with the production of the monoterpene sabinene (B1680474). d-nb.info

Table 2: Examples of Gene Families Implicated in this compound Biosynthesis

| Gene/Enzyme Family | Abbreviation | Putative Function | Source Evidence |

| HMG-CoA Synthase | HMGS | Catalyzes a key step in the MVA precursor pathway. | High expression found in Elsholtzia species. researchgate.netnih.gov |

| Terpene Synthase | TPS | Conversion of GPP to monoterpene skeletons (e.g., geraniol). | Unigenes identified in Elsholtzia transcriptomes. researchgate.netnih.gov |

| Cytochrome P450 | CYP450 | Oxidation and furan ring formation. | Implicated in biosynthesis of related furanoid monoterpenes. psu.edufrontiersin.org |

| Dehydrogenases/Reductases | - | Modification of functional groups on intermediates. | Known to be involved in related monoterpenoid pathways. nih.gov |

In Vitro and In Vivo Biosynthetic Pathway Elucidation Studies

The elucidation of the this compound biosynthetic pathway relies on a combination of in vitro and in vivo studies.

In vivo studies have primarily involved analyzing the chemical composition of essential oils from different tissues and species of Elsholtzia. researchgate.netnih.gov By correlating the presence of specific compounds like this compound with the expression levels of candidate genes from transcriptomic analyses, researchers can infer gene function. researchgate.net For example, a study of ten Elsholtzia species analyzed essential oil composition alongside gene expression, leading to the proposal of a biosynthetic pathway starting from geraniol. researchgate.netnih.gov

In vitro studies are essential for confirming the precise function of candidate enzymes identified through genetic studies. This typically involves:

Cloning the candidate gene (e.g., a putative terpene synthase or CYP450) from Elsholtzia.

Expressing the gene in a heterologous host system, such as E. coli or yeast, to produce the recombinant enzyme.

Performing enzyme assays where the purified enzyme is incubated with a suspected substrate (e.g., GPP for a TPS, or a monoterpene intermediate for a CYP450).

Analyzing the reaction products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the enzyme's catalytic activity.

While specific in vitro studies for this compound biosynthesis are not widely reported in the current literature, this approach has been successfully used to characterize enzymes in the biosynthesis of other monoterpenoids, such as sabinene synthase in carrot and myrcene (B1677589) synthase in Perilla frutescens. psu.edud-nb.info Such studies will be critical to definitively map each step of the this compound pathway.

Chemical Synthesis and Analog Preparation

Strategies for Total Synthesis of Elsholtzidiol

The synthesis of this compound can be envisioned through several strategic pathways, primarily revolving around the construction of the substituted furan (B31954) ring and the stereoselective formation of the secondary alcohol.

A logical retrosynthetic analysis of this compound (1) would begin by disconnecting the secondary alcohol functionality. This leads back to the corresponding ketone, Elsholtzia ketone (2), a naturally occurring monoterpenoid itself. tandfonline.comnsc.ru This transformation is a standard reduction of a ketone to an alcohol.

Further disconnection of Elsholtzia ketone (2) can be approached in two primary ways:

Route A: C-C Bond Disconnection: Breaking the bond between the furan ring and the acyl group. This leads to a 3-methylfuran (B129892) synthon (3) and an isobutyryl synthon (4). This strategy relies on a Friedel-Crafts-type acylation.

Route B: Furan Ring Construction: Disconnecting the furan ring itself via a Paal-Knorr synthesis approach. This would lead to a 1,4-dicarbonyl precursor (5), which can be derived from simpler starting materials.

This analysis suggests that Elsholtzia ketone is a key intermediate in a potential synthesis of this compound.

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis of the pivotal intermediate, Elsholtzia ketone (2), has been reported through several methods.

One documented synthesis starts from 4-methylpentanal (B1672222) and crotonaldehyde (B89634) to form 3,7-dimethyl-4-oxooctanal (1). tandfonline.com This intermediate undergoes cyclization to yield dihydrorosefuran, which is then acetoxylated and hydrolyzed to an alcohol, followed by oxidation to furnish Elsholtzia ketone (5). tandfonline.com

Alternative syntheses of Elsholtzia ketone include:

The reaction of 3-methyl-2-furancarbonitrile with isobutylmagnesium bromide. tandfonline.com

A Friedel-Crafts acylation of 3-methylfuran. tandfonline.com

The copper- or iron-catalyzed acylation of an organomanganese reagent. lookchem.com

With Elsholtzia ketone (2) in hand, the final step to obtain this compound (1) is the reduction of the ketone. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Development of Stereoselective Synthetic Methodologies

The conversion of Elsholtzia ketone to this compound introduces a stereocenter at the carbinol carbon. Achieving stereoselectivity in this reduction is crucial for synthesizing a specific enantiomer of this compound.

Several strategies can be employed for this stereoselective reduction:

Chiral Reducing Agents: The use of chiral hydride reagents can selectively deliver a hydride to one face of the prochiral ketone. Examples include the Corey-Bakshi-Shibata (CBS) reduction, which uses a borane (B79455) with a chiral oxazaborolidine catalyst, or reductions with chiral aluminum hydrides.

Enzyme-Catalyzed Reduction: Biocatalysis using ketoreductase enzymes can offer very high levels of enantioselectivity under mild conditions.

Chiral Substrate Control: If the synthesis starts from a chiral precursor, the inherent stereochemistry can direct the outcome of subsequent reactions, although this is less direct for the final reduction step.

The development of such methods would be essential for producing enantiomerically pure this compound, which is often critical for biological activity.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships. Based on the proposed synthetic routes, several classes of analogs could be prepared.

Side Chain Modification: By using different Grignard or organomanganese reagents in the acylation step to form the ketone precursor, the isobutyl group can be replaced with other alkyl or aryl groups. For example, using propylmagnesium bromide would lead to an analog with a propyl side chain instead of an isobutyl one.

Furan Ring Substitution: Starting with differently substituted furans in a Friedel-Crafts acylation approach would yield analogs with modified furan rings. For instance, using 2,4-dimethylfuran (B1205762) would result in an this compound analog with an additional methyl group on the furan ring.

Hydroxyl Group Derivatization: The secondary alcohol of this compound can be readily converted into other functional groups. Esterification with various acyl chlorides or anhydrides would produce ester derivatives, while etherification reactions would yield ether analogs.

The synthesis of such analogs is a common strategy in medicinal chemistry to optimize the biological profile of a lead compound. researchgate.netoup.comcapes.gov.br

Comparative Analysis of Synthetic Routes and Efficiency

A comparative analysis of the potential synthetic routes to this compound reveals different advantages and disadvantages in terms of efficiency. The primary comparison can be made between a linear synthesis that builds the molecule step-by-step and a convergent synthesis that joins complex fragments at a late stage.

| Parameter | Route A (Friedel-Crafts Based) | Route B (Paal-Knorr Based) | Route C (Organometallic Coupling) |

| Overall Strategy | Linear/Convergent | Linear | Convergent |

| Starting Materials | 3-methylfuran, isobutyryl chloride | Simple acyclic precursors | 3-methyl-2-furonitrile, isobutyl Grignard |

| Key Steps | Friedel-Crafts acylation, reduction | 1,4-dicarbonyl synthesis, cyclization, reduction | Grignard reaction, reduction |

| Potential Yield | Moderate to good | Potentially lower due to more steps | Good |

| Scalability | Generally good | Can be challenging | Good, dependent on organometallic reagent |

| Stereocontrol | Applied at the final reduction step | Applied at the final reduction step | Applied at the final reduction step |

| Flexibility for Analogs | High (easy to vary acyl chloride) | Moderate | High (easy to vary Grignard reagent) |

Biological Activities and Molecular Mechanisms

Antimicrobial Properties and Cellular Targets (e.g., Antibacterial, Antiviral, Antifungal)

Elsholtzidiol is recognized as a constituent in plants that possess a broad and potent antimicrobial spectrum. google.com Essential oils derived from various Elsholtzia species, which are known to contain this compound, have demonstrated significant antimicrobial activities against a range of pathogenic microorganisms. researchgate.netnih.gov These activities encompass antibacterial, antiviral, and antifungal effects. researchgate.netnih.gov

The inhibition of microbial growth is a key measure of antimicrobial efficacy. bmglabtech.com This process can be achieved by adding chemical substances to culture media that inhibit the proliferation of specific bacteria or fungi. nih.gov Essential oils from Elsholtzia species have been shown to suppress the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.gov For instance, the essential oil of Elsholtzia beddomei, which contains related monoterpenoids, has been tested for its ability to inhibit microbial growth, with results quantified by minimum inhibitory concentration (MIC) and minimum microbicidal concentration (MMC). nih.gov While direct data for pure this compound is limited, the activity of these essential oils provides an insight into its potential role.

Table 1: Example of Antimicrobial Activity of E. beddomei Essential Oil

| Microorganism | Strain | Inhibition Zone (mm) | MIC (µg/mL) | MMC (µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus | TISTR 1466 | 30.67 ± 1.15 | 12.5 | 12.5 |

| Bacillus cereus | TISTR 687 | 25.33 ± 0.58 | 12.5 | 25 |

| Escherichia coli | TISTR 780 | 18.33 ± 0.58 | 25 | 50 |

| Pseudomonas aeruginosa | TISTR 781 | 15.33 ± 0.58 | 50 | 50 |

| Candida albicans | TISTR 5779 | 20.33 ± 0.58 | 25 | 25 |

Source: Adapted from findings on E. beddomei essential oil, not pure this compound. nih.gov

The antimicrobial action of compounds like those found in essential oils is often not due to a single mechanism but a cascade of effects on the bacterial cell. mdpi.com A primary proposed mechanism is the disruption of the cell membrane's integrity and permeability. mdpi.comfrontiersin.org This disruption can alter the membrane potential, leading to a loss of vital intracellular components and ultimately inhibiting cell growth. frontiersin.org Other general bacterial resistance mechanisms that could be overcome include enzymatic destruction of the antimicrobial agent, alteration of the drug's target site, and active efflux of the compound from the cell. frontiersin.orgnih.govyoutube.com For Gram-negative bacteria, the outer membrane acts as a significant barrier that must be overcome. frontiersin.org

Anti-inflammatory Effects and Modulation of Signaling Pathways

Extracts from plants containing this compound have been reported to possess anti-inflammatory properties. researchgate.net The molecular basis for anti-inflammatory action often involves the modulation of key signaling pathways. mdpi.comnih.gov A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which, when activated, promotes the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.comnih.gov Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds. mdpi.com Other critical inflammatory signaling pathways include the p38 MAPK and JAK/STAT pathways. nih.gov These pathways regulate the expression of inflammatory mediators, and their inhibition can lead to a reduction in the inflammatory response. nih.govnih.gov The anti-inflammatory effects of many natural compounds are associated with their ability to interfere with these biochemical pathways. mdpi.com

Antioxidative Potential and Reactive Oxygen Species Scavenging

The antioxidative potential of this compound is suggested by studies on Elsholtzia extracts. researchgate.net Antioxidant effects can be direct, through the scavenging of reactive oxygen species (ROS), or indirect, by boosting the activity of the body's own antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.gov ROS, such as superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are by-products of aerobic metabolism that can cause cellular damage when their levels become excessive. frontiersin.orgnih.gov Antioxidants neutralize these harmful molecules. frontiersin.org The body's defense system includes enzymatic components (SOD, CAT, glutathione (B108866) peroxidase) and non-enzymatic antioxidants (vitamins, glutathione). nih.govfrontiersin.org Compounds that can scavenge ROS or enhance these endogenous systems are considered to have antioxidative potential. nih.govmdpi.com

Other Reported Biological Activities in Non-Human Models (e.g., Vasorelaxant Actions of Plant Extracts Containing this compound)

In non-human models, extracts of plants containing this compound have demonstrated other notable biological activities. epdf.pub One significant reported effect is vasorelaxation. epdf.pub Studies on the total flavonoids from Elsholtzia splendens have shown that they can cause concentration-dependent vasorelaxation in isolated rat aortas. nih.gov This effect was observed to be mediated by both endothelium-dependent and endothelium-independent mechanisms. nih.gov The endothelium-dependent relaxation was linked to the nitric oxide synthase (NOS)/nitric oxide (NO)/cGMP pathway. nih.govnih.gov The endothelium-independent action was associated with the activation of KATP channels and the inhibition of calcium influx into vascular smooth muscle cells. nih.gov

Elucidation of Specific Receptor Interactions or Enzyme Modulations

The precise molecular targets of this compound are an area of ongoing research. For many natural compounds, biological activity stems from direct interaction with cellular receptors or the modulation of enzyme activity. For example, some anti-inflammatory compounds function by inhibiting enzymes like cyclooxygenase (COX-2) or lipoxygenases. mdpi.com In the context of vasorelaxation, the modulation of ion channels (e.g., calcium and potassium channels) and enzymes like nitric oxide synthase (NOS) are key mechanisms. nih.gov While the specific interactions of this compound with receptors or enzymes are not yet fully elucidated, the activities of extracts containing this compound suggest that it may act on pathways involving inflammatory enzymes and vascular receptors. researchgate.netnih.gov

Assessment in In Vitro and Relevant Non-Human In Vivo Systems

Scientific literature available through the conducted searches focuses primarily on the biological activities of crude extracts from the plant Elsholtzia splendens, from which this compound is derived. While these extracts have demonstrated notable anti-inflammatory and antioxidant properties, the specific contributions of isolated this compound to these effects have not been detailed in the provided search results.

Studies on the 75% ethanol (B145695) extract of the aerial parts of E. splendens have shown significant anti-inflammatory activity in various non-human in vivo models. nih.gov For instance, the extract demonstrated inhibitory effects on ear edema induced by croton oil and arachidonic acid in mice. nih.gov It also showed activity in a subchronic inflammation model using phorbol (B1677699) ester. nih.gov

In in vitro assessments, extracts of E. splendens have been shown to modulate key inflammatory pathways. One of the primary mechanisms identified is the inhibition of cyclooxygenase-2 (COX-2). nih.govnih.gov This was evidenced by the significant reduction of Prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov The plant is known to contain several bioactive compounds, including apigenin, luteolin, and rosmarinic acid, which are recognized for their anti-inflammatory and antioxidant properties. imrpress.comspecialchem.com

However, the current body of research accessible through the performed searches does not provide specific data on the biological activities or molecular mechanisms of this compound as an isolated compound. To construct a detailed and scientifically accurate assessment as requested, studies focusing specifically on purified this compound in both in vitro cell models and non-human in vivo systems would be required. Such studies would be necessary to determine its direct effects on inflammatory mediators, its antioxidant capacity, and its influence on signaling pathways like NF-κB and MAPK.

Without research dedicated to the isolated compound, it is not possible to create the detailed, informative, and scientifically accurate content focused solely on this compound as stipulated in the instructions. The available data on plant extracts, which contain a complex mixture of phytochemicals, cannot be accurately attributed to the single compound this compound.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net The process of identifying a pharmacophore involves two main stages: conformational analysis and the determination of a common spatial arrangement of functional groups. nih.gov This is followed by the evaluation of electron density and molecular electrostatic potentials to create a comprehensive model. nih.gov

For Elsholtzidiol, a systematic investigation would be required to identify its key pharmacophoric features. This would involve analyzing its characteristic furan (B31954) ring, the hydroxyl group, and the isopropyl moiety. The spatial orientation of these groups and their electronic properties (e.g., hydrogen bond donors/acceptors, hydrophobic regions) would be mapped out. ijpsjournal.com By comparing the structure of this compound with other molecules that exhibit similar biological activities, researchers could begin to hypothesize which of these features are critical for its function. The ultimate goal is to build a pharmacophore model that can be used to guide the design of new, potentially more potent, molecules. researchgate.net

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. plos.orgnih.gov

This compound possesses a chiral center, meaning it can exist as two different enantiomers. The biological implications of this chirality have yet to be fully elucidated in dedicated studies. Research would be necessary to isolate or synthesize each enantiomer and evaluate their biological activities separately. It is plausible that one enantiomer is significantly more active or selective for a particular biological target than the other. plos.orgyoutube.com For instance, the less active enantiomer might contribute to off-target effects or be metabolized differently. plos.org Understanding the influence of this compound's stereochemistry is, therefore, a critical step in assessing its therapeutic potential and developing it as a single-enantiomer drug, which could offer a better safety and efficacy profile. plos.org

Computational Approaches for SAR Analysis (e.g., Inductive Logic Programming, Molecular Docking, QSAR)

Computational methods are invaluable tools in modern drug discovery for predicting and understanding the SAR of a compound. nih.gov These in silico techniques can significantly accelerate the research process and reduce the need for extensive and costly laboratory experiments. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govrsc.org For this compound, molecular docking could be used to simulate its interaction with various biological targets, helping to identify potential mechanisms of action and key binding interactions at the molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net To develop a QSAR model for this compound, a set of its analogs would need to be synthesized and their biological activities measured. The model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov

While specific computational studies on this compound are not widely available, the application of these methods holds great promise for elucidating its SAR.

Rational Design and Synthesis of Analogs for SAR Probing

The rational design and synthesis of analogs are fundamental to experimental SAR studies. youtube.commdpi.com This process involves systematically modifying the structure of a lead compound, such as this compound, and evaluating the effect of these changes on its biological activity. nih.govmdpi.com

For this compound, a research program would likely involve the synthesis of a library of analogs with modifications at key positions:

The Furan Ring: Altering the substituents on the furan ring or replacing it with other heterocyclic systems could reveal its importance for activity.

The Hydroxyl Group: The hydroxyl group could be esterified, etherified, or replaced with other functional groups to probe its role in hydrogen bonding or as a metabolic site.

The Isopropyl Group: Modifications to the isopropyl group could explore the impact of steric bulk and lipophilicity on biological activity.

The synthesis of these analogs would be a critical step in gathering the necessary data to build a comprehensive SAR profile for this compound.

Correlation between Structural Modifications and Biological Potency/Specificity

The ultimate goal of SAR studies is to establish clear correlations between specific structural modifications and the resulting biological potency and selectivity. By systematically altering the structure of this compound and measuring the biological activity of the resulting analogs, researchers can deduce which structural features are essential for its desired effects.

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Protocols from Diverse Matrices

The initial and critical step in the analysis of elsholtzidiol is its efficient extraction from the matrix in which it is present, such as plant tissues, biological fluids, or formulated products. The choice of extraction method depends on the nature of the matrix, the physicochemical properties of this compound, and the subsequent analytical technique to be used.

For plant matrices, particularly from species of the Elsholtzia genus, various extraction techniques have been utilized to isolate furanoterpenoids and other secondary metabolites. These methods are designed to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances.

Common Extraction Techniques for Plant Matrices:

| Extraction Technique | Principle | Typical Solvents | Key Advantages |

| Maceration | Soaking the plant material in a solvent for an extended period to allow the diffusion of compounds. | Ethanol (B145695), Methanol, Acetone | Simple, low cost, suitable for thermolabile compounds. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent, ensuring thorough extraction. | Hexane, Ethyl acetate, Ethanol | High extraction efficiency, suitable for less soluble compounds. |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Reduced extraction time, lower solvent consumption. |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and sample, accelerating extraction. | Polar solvents (e.g., Ethanol) | Very fast, efficient, reduced solvent use. |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | Environmentally friendly ("green"), highly selective. |

For biological matrices such as plasma, serum, or urine, sample preparation is crucial to remove proteins and other endogenous components that can interfere with the analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for cleaning up and concentrating analytes from these complex samples. In a typical SPE procedure for a compound like this compound, a C18 or a polymeric reversed-phase sorbent would be used. The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound from complex mixtures. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being a terpenoid, is amenable to GC analysis. In this method, the sample extract is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for highly specific detection and structural elucidation.

For the analysis of essential oils from Elsholtzia species, which may contain this compound or related compounds, a non-polar capillary column such as a DB-5MS or HP-5MS is commonly used. vjs.ac.vnresearchgate.netnih.govscirp.org The temperature program typically starts at a low temperature and is gradually increased to elute compounds with different boiling points.

Typical GC-MS Parameters for Analysis of Compounds in Elsholtzia Essential Oil:

| Parameter | Typical Setting |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or split |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-60°C, ramp up to 250-280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-550 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for the quantification of a wide range of compounds in complex matrices due to its high sensitivity and selectivity. scielo.br This technique is particularly suitable for non-volatile or thermally labile compounds. The sample extract is injected into an HPLC system for separation, and the eluent is then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte (in this case, the molecular ion of this compound), which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

While a specific validated LC-MS/MS method for this compound is not widely published, a general approach can be proposed based on methods for other flavonoids and terpenoids. mdpi.com A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic solvent like acetonitrile (B52724) or methanol.

Spectroscopic Quantification Methods

While chromatography is primarily used for separation and quantification, spectroscopic methods can also be applied, particularly for the analysis of pure compounds or simple mixtures.

UV-Vis Spectrophotometry: This technique can be used for the direct quantification of this compound in a solution, provided there are no other interfering compounds that absorb at the same wavelength. The concentration is determined by measuring the absorbance at its λmax and applying the Beer-Lambert law. The λmax for this compound would need to be experimentally determined in the chosen solvent. Phenolic and furan-containing compounds typically exhibit strong UV absorbance. researchgate.netescholarship.org

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte. ox.ac.ukemerypharma.commestrelab.comfrontiersin.orgnih.gov The concentration of this compound can be determined by integrating the signal of one or more of its specific protons in the ¹H NMR spectrum and comparing it to the integral of a known amount of an internal standard. This method is highly accurate and precise but requires a high-field NMR spectrometer.

Immunoassays (e.g., ELISA, if specifically developed for this compound)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen. rsc.orgtandfonline.comnih.govresearchgate.netnih.gov For a small molecule like this compound, a competitive ELISA format would typically be developed. This would involve synthesizing a conjugate of this compound (as a hapten) with a carrier protein to produce specific antibodies.

As of now, there are no commercially available ELISA kits specifically developed for the detection and quantification of this compound. The development of such an assay would require significant effort in antibody production and assay optimization but could provide a high-throughput screening tool for this compound in various samples.

Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound, this involves a thorough evaluation of several performance characteristics, as outlined by international guidelines. These parameters include specificity, sensitivity (encompassing the limit of detection and limit of quantification), accuracy, and precision.

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, particularly within complex matrices like plant extracts or essential oils, specificity is paramount.

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of compounds like this compound. The specificity of these methods is typically demonstrated by the separation of the this compound peak from other components in the sample. In a study analyzing the essential oil of Elsholtzia densa, GC-FID and GC-MS were used to identify and separate various components, including elsholtzia ketone, a related compound. researchgate.net The ability to resolve these closely related compounds is a key indicator of the method's specificity.

Sensitivity

The sensitivity of an analytical method is its ability to detect and quantify small amounts of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. scielo.brscispace.com It is often determined by analyzing a series of low-concentration standards and is typically calculated as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. scielo.br The LOQ is crucial for the quantitative analysis of trace amounts of this compound.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is a measure of the systematic error of a method. The accuracy of a method for this compound quantification is typically assessed by performing recovery studies. This involves spiking a blank matrix with a known concentration of this compound standard and analyzing the sample. The percentage recovery is then calculated.

Acceptable recovery values are generally within a range of 80-120%, although this can vary depending on the complexity of the matrix and the concentration of the analyte.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the random error of a method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels:

Repeatability (Intra-day precision): This is the precision of the method over a short period of time under the same operating conditions.

Intermediate Precision (Inter-day precision): This assesses the precision of the method over a longer period, with variations in analysts, equipment, and days.

For a validated method, the RSD for precision studies should typically be less than 2-5% for the assay of the main component.

The following interactive data table summarizes the typical validation parameters and their acceptance criteria for the analysis of a chemical compound like this compound.

| Validation Parameter | Acceptance Criteria | Description |

| Specificity | No interference at the retention time of the analyte. | The ability to measure the analyte accurately in the presence of other components. |

| Linearity (r²) | ≥ 0.99 | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Accuracy (% Recovery) | 80 - 120% | The closeness of the test results to the true value. |

| Precision (% RSD) | ≤ 5% | The degree of agreement among individual test results. |

| LOD | 3 x (Standard Deviation of the Blank / Slope of the Calibration Curve) | The lowest amount of analyte that can be detected. |

| LOQ | 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The complete biosynthetic pathway of Elsholtzidiol remains to be fully elucidated. While it is understood that furanomonoterpenes are derived from the terpenoid pathway, the specific genes and enzymes responsible for the cyclization of the furan (B31954) ring and subsequent modifications in Elsholtzia species are not entirely known. scribd.com Future research will likely focus on a combination of genomics, transcriptomics, and metabolomics to identify and characterize the biosynthetic gene clusters (BGCs) involved in this compound production. nih.govgfz-potsdam.de

Key research objectives in this area include:

Identification of Novel Terpene Synthases (TPSs): The search for specific TPSs that catalyze the formation of the initial monoterpene skeleton leading to this compound is a primary goal. Functional characterization of candidate genes through in vitro enzymatic assays and in vivo expression studies in heterologous hosts will be crucial.

Characterization of Cytochrome P450 Monooxygenases and Other Modifying Enzymes: The hydroxylation and other oxidative steps in the biosynthesis of this compound are likely catalyzed by cytochrome P450 enzymes. nih.gov Identifying and functionally annotating these enzymes will provide a more complete picture of the biosynthetic pathway.

Understanding Regulatory Networks: Investigating the transcription factors and signaling pathways that regulate the expression of this compound biosynthetic genes will be essential. This knowledge could be leveraged to enhance its production in its native plant or through metabolic engineering in other organisms. elifesciences.org The use of techniques like yeast one-hybrid (Y1H) and ChIP-sequencing can help in identifying the regulatory elements and their corresponding binding proteins.

Exploring "Orphan" and "Silent" Gene Clusters: Many organisms contain BGCs for which the corresponding metabolite is unknown ("orphan" clusters) or that are not expressed under standard laboratory conditions ("silent" clusters). nih.govnih.gov Future genomic and metabolomic studies on Elsholtzia and related species may reveal novel furanomonoterpenoids by activating these silent pathways. nih.gov

Identification of Novel Biological Targets and Pathways

While some biological activities of this compound have been reported, a comprehensive understanding of its molecular targets and the pathways it modulates is still lacking. Future research should employ a multi-pronged approach to uncover its mechanism of action.

Prospective research avenues include:

Target Deconvolution Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the specific protein targets with which this compound interacts.

Omics-Based Approaches: Employing transcriptomics, proteomics, and metabolomics to analyze the global changes in gene expression, protein levels, and metabolite profiles in cells or organisms treated with this compound. This can provide insights into the biological pathways affected by the compound.

Phenotypic Screening and High-Content Imaging: Screening this compound against a wide array of cell-based assays and disease models to identify novel therapeutic areas. High-content imaging can provide detailed information on cellular morphology and function upon treatment.

Investigation of "Entourage" Effects: In the context of its natural source, this compound exists alongside other phytochemicals. Future studies could explore potential synergistic or antagonistic interactions with other compounds from Elsholtzia species, which may reveal more complex biological effects. acs.org

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The chemical synthesis of this compound can be challenging due to its stereochemistry and functional groups. Chemoenzymatic and biocatalytic approaches offer promising alternatives for its efficient and sustainable production. nih.govmdpi.com By combining the selectivity of enzymes with the versatility of chemical reactions, novel synthetic routes can be developed. nih.govmdpi.com

Future research in this domain will likely focus on:

Enzyme Discovery and Engineering: Identifying and engineering enzymes such as alcohol dehydrogenases (ADHs), ene-reductases (ERs), and peroxygenases for the stereoselective synthesis of this compound and its analogs. nih.govrsc.org Directed evolution and rational design can be used to improve enzyme stability, activity, and substrate scope. nih.gov

Whole-Cell Biotransformation: Utilizing engineered microorganisms as "cell factories" to produce this compound. This involves introducing the biosynthetic genes for this compound into a suitable host organism, such as E. coli or yeast, and optimizing fermentation conditions for high-yield production. nih.gov

Flow Chemistry and Immobilization: Integrating biocatalytic steps into continuous flow systems can enhance reaction efficiency and facilitate downstream processing. worktribe.com Immobilization of enzymes can improve their stability and reusability, making the process more cost-effective. mdpi.com

Investigation of Ecological and Environmental Roles of this compound

The ecological significance of this compound in its natural environment is an area ripe for investigation. As a secondary metabolite, it likely plays a role in the plant's interactions with its surroundings.

Future research should aim to:

Q & A

Q. How can researchers identify gaps in existing literature on Elsholtzidiol?

Conduct a systematic literature review using authoritative databases (e.g., PubMed, SciFinder) to map current knowledge. Focus on unresolved mechanistic hypotheses, contradictory findings in bioactivity studies, or under-explored synthetic pathways. Prioritize peer-reviewed articles over preprints and critically evaluate methodologies to pinpoint areas requiring validation or expansion .

Q. What experimental design principles ensure reproducibility in this compound synthesis?

Document reaction conditions (e.g., solvent purity, temperature gradients, catalyst loading) with granular detail. Include control experiments to validate each step, and cross-reference established protocols for analogous compounds. Supplementary materials should provide raw spectral data (e.g., NMR, IR) and chromatograms to confirm intermediate purity .

Q. How should researchers validate the purity of this compound isolates?

Combine orthogonal analytical techniques:

- High-performance liquid chromatography (HPLC) with UV/Vis detection for quantitative analysis.

- Thin-layer chromatography (TLC) for rapid qualitative assessment.

- Melting point determination to compare against literature values. Report retention indices and spectral matches to authenticated standards where available .

Q. What are best practices for characterizing this compound’s physicochemical properties?

Use standardized protocols for measuring solubility (e.g., shake-flask method), partition coefficients (logP), and stability under varying pH/temperature. Employ differential scanning calorimetry (DSC) for thermal analysis and dynamic light scattering (DLS) for aggregation studies. Reference ICH guidelines for pharmaceutical compounds to ensure methodological rigor .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Perform meta-analyses of dose-response curves across studies, normalizing for variables like cell line viability, assay duration, and solvent effects. Use multivariate regression to identify confounding factors. Replicate key experiments under harmonized conditions, with blinded positive/negative controls to minimize bias .

Q. What advanced techniques elucidate this compound’s stereochemical configuration?

Integrate X-ray crystallography with computational modeling (e.g., density functional theory) to resolve absolute stereochemistry. Validate nuclear Overhauser effect (NOE) correlations in NMR spectra and compare experimental optical rotation values with simulated data. Cross-validate results using circular dichroism (CD) spectroscopy .

Q. How can researchers optimize this compound’s yield in complex matrices?

Apply design of experiments (DOE) to screen parameters (e.g., solvent polarity, catalyst concentration). Use response surface methodology (RSM) to model interactions. Fractional crystallization paired with preparative HPLC can isolate low-abundance derivatives. Monitor reaction kinetics via in-situ spectroscopy to identify rate-limiting steps .

Q. What strategies address discrepancies in thermodynamic stability data for this compound polymorphs?

Conduct variable-temperature X-ray diffraction (VT-XRD) to track phase transitions. Pair with thermogravimetric analysis (TGA) to assess decomposition pathways. Perform ab initio lattice energy calculations (e.g., using CRYSTAL17) to predict stable polymorphs. Publish crystallographic data in repositories like the Cambridge Structural Database for peer validation .

Methodological Considerations

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo or Figshare, linking them to publications via DOIs .

- Ethical Compliance : For biological studies, disclose Institutional Review Board (IRB) approvals and animal welfare protocols. Include negative results to avoid publication bias .

- Statistical Rigor : Pre-register analysis plans to mitigate p-hacking. Use tools like R or Python for reproducibility, with code shared via GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.